

Measuring ATPase Activity: A Detailed Guide to the Coupled Enzyme Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium ATP

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphatases (ATPases) are a ubiquitous class of enzymes that play critical roles in cellular processes by harnessing the energy stored in adenosine triphosphate (ATP). The measurement of ATPase activity is fundamental to understanding their function and for the screening of potential inhibitors or activators in drug discovery. This document provides a detailed guide to measuring ATPase activity using a robust and continuous spectrophotometric method: the coupled enzyme assay.

The most common coupled enzyme assay for ATPase activity links the production of adenosine diphosphate (ADP) to the oxidation of nicotinamide adenine dinucleotide (NADH). This is typically achieved through the enzymatic activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored in real-time by measuring the absorbance at 340 nm, providing a direct measure of ATPase activity.

Principle of the Assay

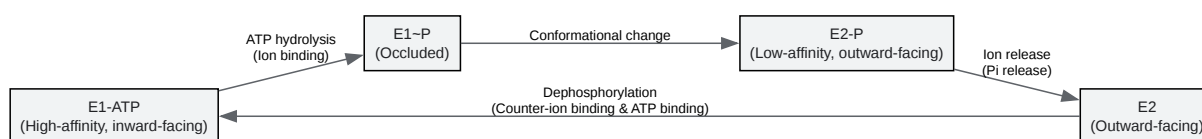
The PK/LDH coupled assay is based on the following series of reactions:

- **ATPase Reaction:** The ATPase of interest hydrolyzes ATP to ADP and inorganic phosphate (Pi). $\text{ATP} + \text{H}_2\text{O} \xrightarrow{\text{ATPase}} \text{ADP} + \text{P}_i$
- **ADP Phosphorylation:** In the presence of excess phosphoenolpyruvate (PEP), pyruvate kinase (PK) catalyzes the transfer of a phosphate group from PEP to the newly formed ADP, regenerating ATP and producing pyruvate. $\text{ADP} + \text{PEP} \xrightarrow{\text{Pyruvate Kinase}} \text{ATP} + \text{Pyruvate}$
- **Pyruvate Reduction:** Lactate dehydrogenase (LDH) then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD^+ . $\text{Pyruvate} + \text{NADH} + \text{H}^+ \xrightarrow{\text{Lactate Dehydrogenase}} \text{Lactate} + \text{NAD}^+$

For every molecule of ATP hydrolyzed by the ATPase, one molecule of NADH is oxidized. The rate of NADH disappearance, measured as a decrease in absorbance at 340 nm, is therefore directly proportional to the ATPase activity. The molar extinction coefficient of NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$ [1].

Signaling Pathway: The Post-Albers Cycle of P-type ATPases

P-type ATPases, a major family of ion and lipid transporters, operate through a cyclical reaction mechanism known as the Post-Albers cycle. This cycle involves conformational changes driven by ATP binding and hydrolysis, leading to the transport of substrates across the membrane. Understanding this pathway is crucial for interpreting ATPase activity data.

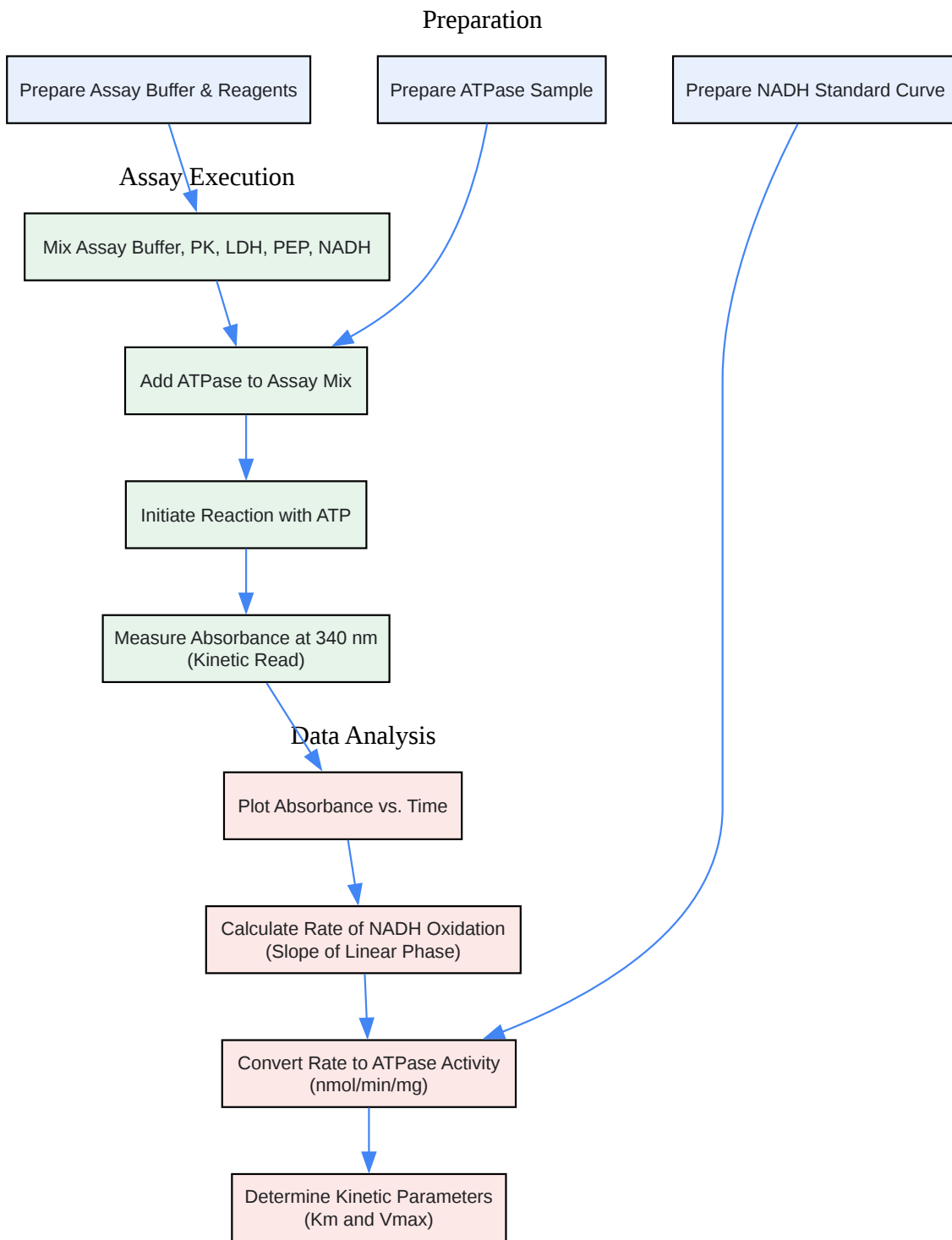


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Caption: The Post-Albers cycle of a typical P-type ATPase.

Experimental Workflow

The following diagram outlines the general workflow for measuring ATPase activity using the PK/LDH coupled assay.



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Caption: Experimental workflow for the coupled ATPase assay.

Detailed Experimental Protocols

Reagent Preparation

Table 1: Stock Solutions

Reagent	Stock Concentration	Storage
HEPES or Tris-HCl, pH 7.5	1 M	4°C
KCl	2 M	Room Temperature
MgCl ₂	1 M	Room Temperature
Dithiothreitol (DTT)	1 M	-20°C
ATP	100 mM	-20°C
Phosphoenolpyruvate (PEP)	150 mM	-20°C
NADH	25 mM	-20°C (protect from light)
Pyruvate Kinase (PK)	~10 mg/mL (~2000 U/mL)	4°C
Lactate Dehydrogenase (LDH)	~5 mg/mL (~2500 U/mL)	4°C
ATPase Enzyme	Varies	-80°C

Assay Buffer (1x):

- 50 mM HEPES or Tris-HCl, pH 7.5
- 100 mM KCl
- 5 mM MgCl₂
- 1 mM DTT

Prepare fresh from stock solutions and keep on ice.

Assay Procedure

The following protocol is for a standard 200 μL reaction in a 96-well plate format. Adjust volumes as needed.

- Prepare the Reaction Mix: For each reaction, prepare a master mix containing the following components. It is recommended to prepare enough for all reactions plus a 10% excess to account for pipetting errors.

Table 2: Reaction Mix Components

Component	Stock Concentration	Volume per well (μL)	Final Concentration
Assay Buffer (1x)	-	to 180 μL	1x
PEP	150 mM	3	2.5 mM
NADH	25 mM	2.4	0.3 mM
PK	~2000 U/mL	1	10 U/mL
LDH	~2500 U/mL	1	12.5 U/mL
ATPase Enzyme	Varies	10	Varies

- Incubate: Add 180 μL of the reaction mix to each well of a 96-well plate. Add the ATPase enzyme to the appropriate wells. Include a "no ATPase" control to measure the background rate of NADH oxidation. Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
- Initiate the Reaction: To start the reaction, add 20 μL of ATP solution (prepared in assay buffer to give the desired final concentration). Mix well by gentle pipetting or plate shaking.
- Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader capable of kinetic measurements. Record data every 30-60 seconds for 15-30 minutes.

Data Analysis and Presentation

- Plot the Data: Plot the absorbance at 340 nm as a function of time for each reaction. The initial phase of the reaction should be linear.
- Calculate the Rate of NADH Oxidation: Determine the slope of the linear portion of the curve ($\Delta A_{340}/\text{min}$). This represents the rate of NADH oxidation.
- Calculate ATPase Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of ATP hydrolysis.

$$\text{ATPase Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta A_{340}/\text{min}) / (\epsilon * l)$$

Where:

- $\Delta A_{340}/\text{min}$ is the rate of absorbance change per minute.
 - ϵ is the molar extinction coefficient of NADH at 340 nm ($0.00622 \mu\text{M}^{-1}\text{cm}^{-1}$).
 - l is the path length of the light through the sample in the well (in cm). This needs to be determined for the specific plate and volume used, or a standard curve can be used.
- Specific Activity: To determine the specific activity of the enzyme, divide the ATPase activity by the concentration of the ATPase enzyme in the reaction.

$$\text{Specific Activity } (\text{nmol}/\text{min}/\text{mg}) = (\text{ATPase Activity } (\mu\text{mol}/\text{min}/\text{mL}) * 1000) / (\text{ATPase concentration } (\text{mg}/\text{mL}))$$

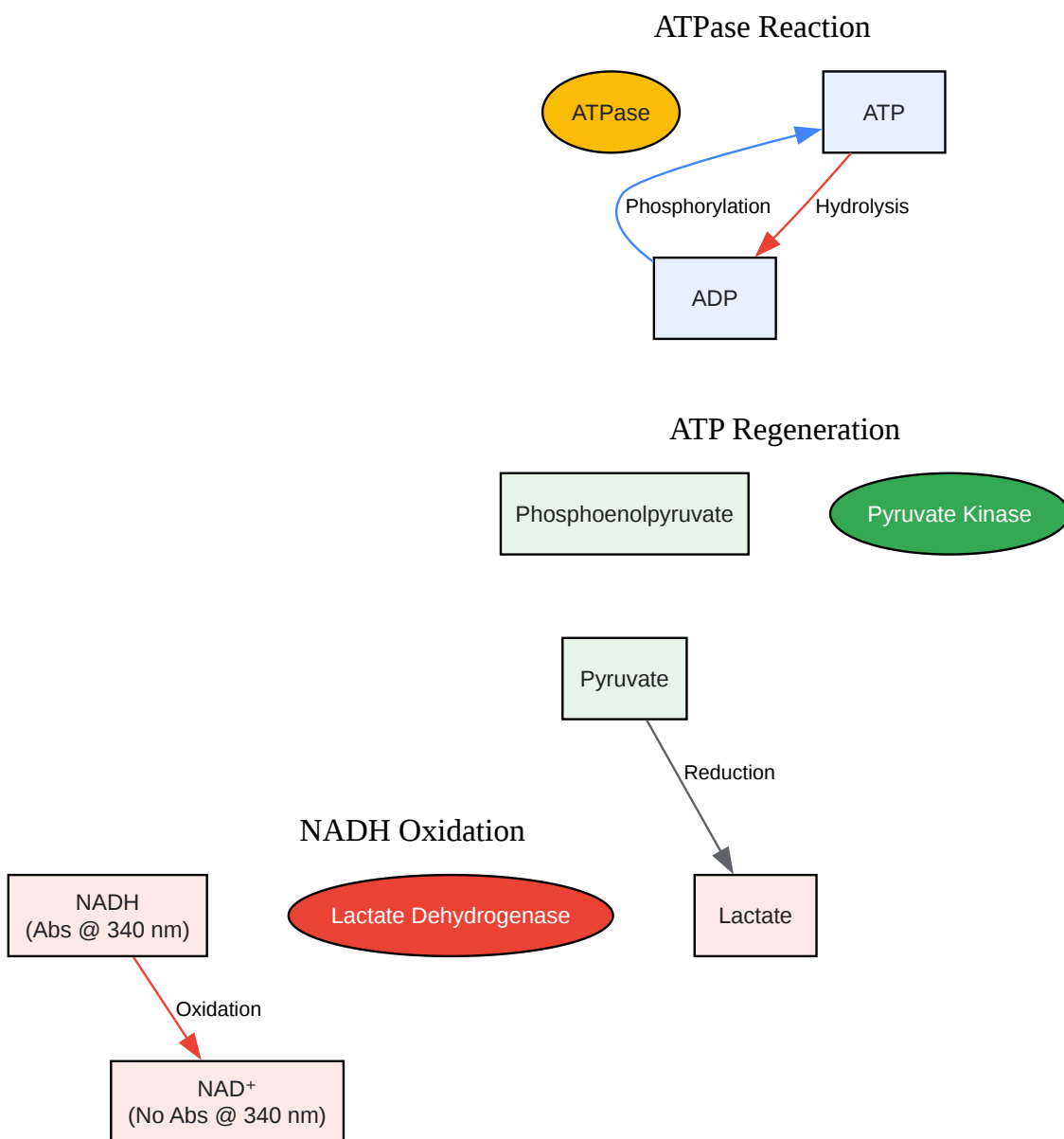
Table 3: Example Quantitative Data Summary

Enzyme	Substrate (ATP) Conc. (mM)	Specific Activity (nmol/min/mg)	K _m (mM)	V _{max} (nmol/min/mg)
Myosin II	1	150 ± 12	0.25	200
SERCA1a	0.5	550 ± 35	0.15	800
Hsp90	2	30 ± 5	0.8	45

Note: These are example values and will vary depending on the specific enzyme and assay conditions.

Logical Relationship of the Coupled Assay

The following diagram illustrates the logical flow and interdependencies of the components in the PK/LDH coupled ATPase assay.



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Caption: Logical flow of the coupled enzyme assay.

Troubleshooting

Table 4: Common Issues and Solutions

Issue	Possible Cause(s)	Solution(s)
No or very low activity	Inactive ATPase, PK, or LDH. Missing component (e.g., Mg^{2+}). Inhibitor present.	Test the activity of each coupling enzyme individually. Ensure all components are added. Check for known inhibitors in your sample buffer.
High background rate	Spontaneous NADH degradation. Contaminating ATPase activity in coupling enzymes.	Prepare fresh NADH solution. Run a "no ATPase" control and subtract the background rate. Use high-purity coupling enzymes.
Non-linear reaction rate	Depletion of ATP, PEP, or NADH. ATPase is unstable under assay conditions. Product inhibition.	Ensure coupling enzymes are in sufficient excess. Increase the concentration of PEP and NADH. Optimize assay time and enzyme concentration.

Conclusion

The coupled enzyme assay is a powerful and versatile method for the continuous measurement of ATPase activity. Its real-time nature allows for the detailed kinetic characterization of enzymes and the screening of modulators. By following the detailed protocols and data analysis steps outlined in this document, researchers can obtain reliable and reproducible data on ATPase function.

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References

- 1. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring ATPase Activity: A Detailed Guide to the Coupled Enzyme Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15342767#how-to-measure-atpase-activity-using-a-coupled-enzyme-assay]

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